

An In-depth Technical Guide to 1-(2,5-Difluorobenzyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2,5-Difluorobenzyl)piperazine**

Cat. No.: **B062932**

[Get Quote](#)

CAS Number: 179334-18-0

This technical guide provides a comprehensive overview of **1-(2,5-Difluorobenzyl)piperazine**, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific research data for this exact compound, this guide synthesizes available physicochemical data with inferred methodologies and potential biological significance based on structurally related compounds.

Core Compound Information

1-(2,5-Difluorobenzyl)piperazine is a monosubstituted piperazine derivative. The structure consists of a piperazine ring N-substituted with a 2,5-difluorobenzyl group. The presence of fluorine atoms can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Physicochemical and Safety Data

The following table summarizes the key quantitative data and safety information for **1-(2,5-Difluorobenzyl)piperazine**.

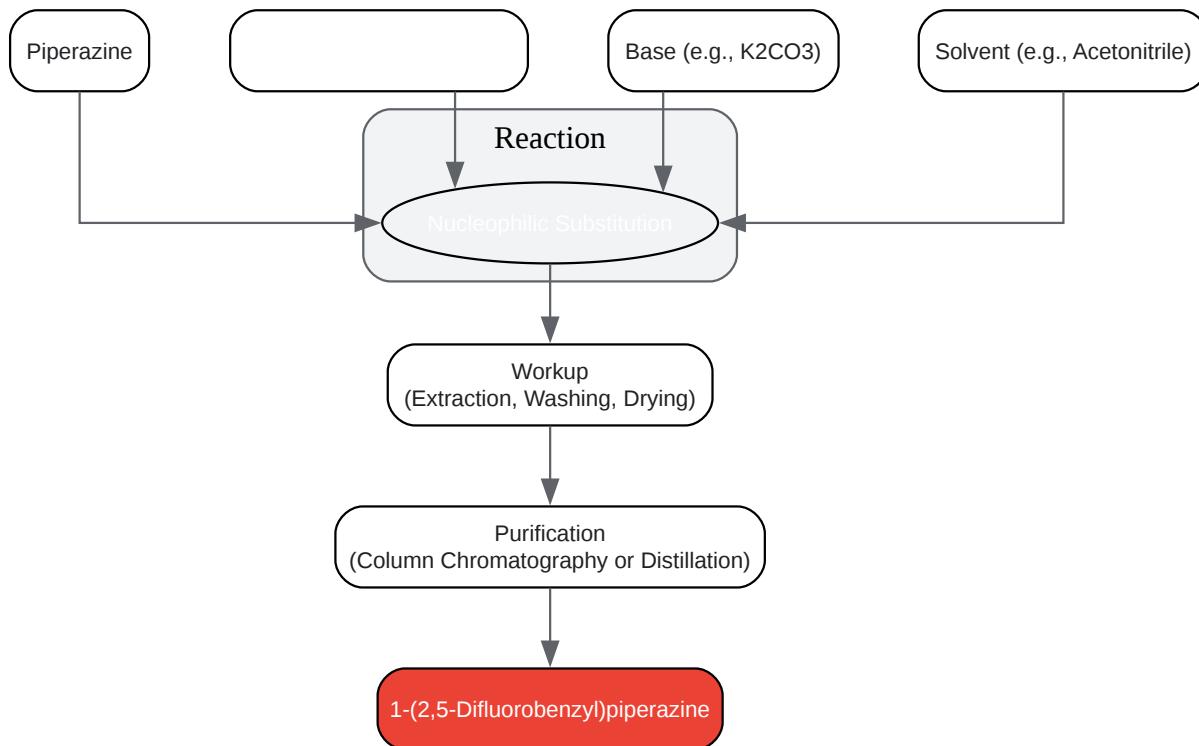
Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₄ F ₂ N ₂	[1]
Molecular Weight	212.24 g/mol	[1]
Boiling Point	80-82 °C at 0.04 mmHg	[1] [2]
Density	1.170 g/mL at 25 °C	[1] [2]
Refractive Index (n _{20/D})	1.517	[1] [2]
Flash Point	> 110 °C (> 230 °F) - closed cup	[1]
Assay Purity	97%	[1]
InChI Key	VTKXPESKKMTHJP- UHFFFAOYSA-N	[1]
SMILES	Fc1ccc(F)c(CN2CCNCC2)c1	[1]
Hazard Classifications	Skin Irritant 2, Eye Irritant 2, STOT SE 3	[1]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]
Signal Word	Warning	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(2,5-Difluorobenzyl)piperazine** is not extensively documented in publicly available literature, a general and robust method can be inferred from the synthesis of analogous N-arylmethylpiperazines. The most common approach involves the nucleophilic substitution of a benzyl halide with piperazine.

Generalized Synthetic Protocol

Reaction: Nucleophilic substitution of 2,5-Difluorobenzyl bromide with piperazine.


Materials:

- Piperazine
- 2,5-Difluorobenzyl bromide
- A suitable base (e.g., potassium carbonate, triethylamine)
- A suitable solvent (e.g., acetonitrile, dimethylformamide (DMF), ethanol)

Procedure:

- In a round-bottom flask, dissolve piperazine (typically in excess to minimize disubstitution) in the chosen solvent.
- Add the base to the reaction mixture.
- Slowly add a solution of 2,5-Difluorobenzyl bromide in the same solvent to the piperazine solution at room temperature with stirring.
- The reaction mixture is then typically heated to a temperature ranging from 50°C to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **1-(2,5-Difluorobenzyl)piperazine**.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **1-(2,5-Difluorobenzyl)piperazine**.

Potential Biological Activities and Applications

Specific biological activity data for **1-(2,5-Difluorobenzyl)piperazine** is not readily available in the scientific literature. However, the piperazine scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.^[3] Furthermore, the introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.^[4]

Based on the activities of structurally similar compounds, **1-(2,5-Difluorobenzyl)piperazine** could be investigated for a variety of pharmacological effects:

- **Antimicrobial and Antifungal Activity:** Piperazine derivatives have been shown to exhibit significant antibacterial and antifungal properties.^{[5][6]} The specific substitution pattern on the benzyl and piperazine rings can modulate the spectrum and potency of this activity.
- **Central Nervous System (CNS) Activity:** The benzylpiperazine moiety is a core structure in many CNS-active compounds. Depending on further substitutions, these compounds can act as stimulants, antidepressants, or antipsychotics.
- **Receptor Antagonism:** Substituted piperazines are known to act as antagonists for various receptors. For instance, some derivatives are potent CCR5 antagonists, which are relevant for HIV-1 entry inhibition.

It is crucial to note that these are inferred potential activities based on the broader class of piperazine derivatives. Rigorous biological testing is required to determine the specific pharmacological profile of **1-(2,5-Difluorobenzyl)piperazine**.

Due to the lack of specific data on the mechanism of action for **1-(2,5-Difluorobenzyl)piperazine**, a signaling pathway diagram cannot be provided at this time.

Conclusion

1-(2,5-Difluorobenzyl)piperazine is a chemical compound with established physicochemical properties but limited publicly available biological data. The synthetic route to this compound is straightforward and follows established methodologies for N-alkylation of piperazine. Based on its structural features, particularly the fluorinated benzylpiperazine core, it represents a compound of interest for further investigation in various areas of drug discovery, including but not limited to antimicrobials and CNS-active agents. Future research is necessary to elucidate its specific biological targets, mechanism of action, and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2,5-Difluorobenzyl)piperazine 97 179334-18-0 [sigmaaldrich.com]
- 2. 1-(2,5-DIFLUOROBENZYL)PIPERAZINE CAS#: [m.chemicalbook.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2,5-Difluorobenzyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062932#1-2-5-difluorobenzyl-piperazine-cas-number-179334-18-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com